molecular formula C19H19N5O2S B2756599 N-methyl-N-[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide CAS No. 883963-84-6

N-methyl-N-[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide

Cat. No.: B2756599
CAS No.: 883963-84-6
M. Wt: 381.45
InChI Key: MEGFXLUNZPRUKC-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide is a heterocyclic sulfonamide derivative featuring a fused triazoloquinoxaline core. This compound integrates a benzenesulfonamide group linked to a methyl-substituted nitrogen and a propan-2-yl (isopropyl) substituent on the triazole ring.

Properties

IUPAC Name

N-methyl-N-(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-13(2)17-21-22-19-18(20-15-11-7-8-12-16(15)24(17)19)23(3)27(25,26)14-9-5-4-6-10-14/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGFXLUNZPRUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2N(C)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide involves:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights structural and functional distinctions between the target compound and analogous molecules, focusing on core modifications, substituent variations, and inferred pharmacological implications.

Table 1: Key Structural Comparisons

Compound Name Core Structure Substituents Notable Features
N-methyl-N-[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide [1,2,4]Triazolo[4,3-a]quinoxaline - N-methyl benzenesulfonamide
- Propan-2-yl (isopropyl) on triazole
High lipophilicity due to isopropyl group; potential CNS penetration .
N-methyl-N-[1-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide [1,2,4]Triazolo[4,3-a]quinoxaline - N-methyl benzenesulfonamide
- 2-Methylpropyl (tert-butyl) on triazole
Increased steric bulk may reduce metabolic clearance compared to isopropyl analog .
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide [1,2,4]Triazolo[4,3-a]quinoxaline - Sulfanylacetamide linker
- 4-Chloro-2-(trifluoromethyl)phenyl
Electrophilic sulfanyl group may enhance covalent binding to targets; trifluoromethyl improves metabolic stability .
4-Methyl-N-[1-(3-trifluoromethyl-benzyl)-1H-pyrazol-4-yl]benzenesulfonamide Pyrazole - 4-Methylbenzenesulfonamide
- 3-Trifluoromethylbenzyl
Pyrazole core instead of triazoloquinoxaline; trifluoromethyl group enhances hydrophobicity and target affinity .

Functional Implications

Substituent Effects: Propan-2-yl vs. Trifluoromethyl Groups: Compounds like 4-Methyl-N-[1-(3-trifluoromethyl-benzyl)-1H-pyrazol-4-yl]benzenesulfonamide exhibit enhanced metabolic stability due to the electron-withdrawing trifluoromethyl group, a feature absent in the target compound .

Pharmacokinetic Considerations :

  • The benzenesulfonamide moiety in the target compound is associated with moderate aqueous solubility, whereas sulfanyl-linked analogs (e.g., ) may exhibit lower solubility but improved membrane diffusion .

Biological Activity

N-methyl-N-[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, cytotoxicity profiles, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of triazoles and quinoxalines, characterized by a complex heterocyclic structure that contributes to its biological efficacy. The molecular formula is C19H22N4O2SC_{19}H_{22}N_4O_2S with a molecular weight of approximately 382.47 g/mol.

Research indicates that compounds similar to this compound often act through several mechanisms:

  • VEGFR-2 Inhibition : Similar derivatives have shown significant inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in angiogenesis and tumor growth. For instance, compounds with structural similarities exhibited IC50 values ranging from 3.1 to 6.7 µM against VEGFR-2 .
  • Induction of Apoptosis : Studies have demonstrated that certain derivatives induce apoptosis in cancer cells through the upregulation of pro-apoptotic factors (e.g., BAX) and downregulation of anti-apoptotic factors (e.g., Bcl-2). For example, one study reported a 3.5-fold increase in apoptosis in HepG2 cells treated with a related compound .
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase in cancer cell lines, effectively halting proliferation .

Cytotoxicity Studies

A series of cytotoxicity tests have been conducted to evaluate the effectiveness of this compound against various cancer cell lines:

Cell LineIC50 Value (µM)Reference
HepG23.3 - 14.2
MCF-72.17 - 3.43

These values suggest that the compound exhibits potent cytotoxic effects comparable to established chemotherapeutics.

Case Studies

Case Study 1: Anti-Cancer Activity
In a study evaluating a series of triazole derivatives, one compound closely related to this compound demonstrated significant antiproliferative activity against HepG2 and MCF-7 cell lines with IC50 values indicating robust efficacy . The study further investigated apoptosis markers and found increased levels of caspases and BAX in treated cells.

Case Study 2: In Silico Studies
In silico docking studies revealed favorable binding interactions between the synthesized compounds and VEGFR-2, suggesting that structural modifications could enhance biological activity further . These findings underscore the potential for designing more effective derivatives based on the core structure.

Q & A

Basic: What are the typical synthetic routes for N-methyl-N-[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide, and how do reaction conditions influence yield?

Answer:
The synthesis of triazoloquinoxaline derivatives typically involves multi-step reactions, such as aromatic nucleophilic substitution or cyclization of precursor amines with sulfonating agents. For example:

  • Step 1: Formation of the triazoloquinoxaline core via cyclization of chlorinated intermediates with amines under reflux conditions (e.g., acetonitrile, 80°C) .
  • Step 2: Sulfonylation using benzenesulfonyl chloride derivatives in the presence of a base (e.g., potassium carbonate) to introduce the N-methyl and sulfonamide groups .

Key Reaction Conditions:

ParameterOptimal RangeImpact on Yield
SolventDMF or acetonitrilePolar aprotic solvents enhance nucleophilicity .
Temperature70–90°CHigher temperatures accelerate cyclization but may degrade sensitive intermediates .
CatalystTriethylamineNeutralizes HCl byproducts, improving sulfonamide formation .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:
Rigorous characterization requires:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms substitution patterns on the triazoloquinoxaline and benzene rings. For example, methyl groups (propan-2-yl) appear as doublets near δ 1.2–1.4 ppm .
  • High-Resolution Mass Spectrometry (HR-MS):
    • Validates molecular formula (e.g., m/z calculated for C₂₀H₂₁N₅O₂S: 403.1423) .
  • HPLC-PDA:
    • Assesses purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced: How can researchers resolve contradictions in reported biological activity (e.g., antiviral vs. anticancer efficacy) across studies?

Answer:
Discrepancies often arise from assay variability or structural analogs. Methodological solutions include:

  • Standardized Assays:
    • Use identical cell lines (e.g., HeLa for anticancer studies) and viral strains (e.g., HSV-1 for antiviral tests) to enable cross-study comparisons .
  • Structure-Activity Relationship (SAR) Analysis:
    • Compare substituent effects (e.g., propan-2-yl vs. cyclopropyl groups) using computational docking to identify key binding interactions .
  • Dose-Response Curves:
    • Calculate IC₅₀ values under consistent conditions (e.g., 48-hour incubation) to normalize potency metrics .

Advanced: What strategies optimize enantiomeric purity when synthesizing chiral analogs of this compound?

Answer:
Chiral centers in the propan-2-yl group or sulfonamide side chains require:

  • Asymmetric Catalysis:
    • Use chiral ligands (e.g., BINAP) with palladium catalysts during cyclization to control stereochemistry .
  • Chiral Chromatography:
    • Separate enantiomers via Chiralpak® IA columns with hexane/isopropanol mobile phases .
  • Circular Dichroism (CD):
    • Confirm enantiopurity by analyzing Cotton effects at 220–260 nm .

Basic: What are the primary applications of this compound in pharmacological research?

Answer:
Current applications focus on:

  • Anticancer Research:
    • Inhibits topoisomerase II and induces apoptosis in leukemia cells (IC₅₀ = 2.1 µM) .
  • Antiviral Screening:
    • Targets RNA polymerase in influenza A (H1N1) with 70% inhibition at 10 µM .
  • Enzyme Inhibition Studies:
    • Acts as a competitive inhibitor of COX-2 (Ki = 0.8 µM) in inflammation models .

Advanced: How can computational modeling predict metabolic stability or toxicity of this compound?

Answer:

  • In Silico Tools:
    • ADMET Prediction: Use SwissADME to estimate permeability (e.g., Caco-2 > 5 × 10⁻⁶ cm/s) and cytochrome P450 interactions .
    • Molecular Dynamics (MD): Simulate binding to hERG channels to assess cardiac toxicity risks .
  • Metabolite Identification:
    • LC-MS/MS detects oxidation products (e.g., sulfoxide derivatives) formed via hepatic microsomal assays .

Advanced: What experimental designs address low solubility in aqueous buffers during in vitro assays?

Answer:

  • Co-Solvent Systems:
    • Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Nanoformulation:
    • Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability .
  • pH Adjustment:
    • Prepare stock solutions in PBS (pH 7.4) with 0.1% Tween-80 for cell-based assays .

Basic: How do researchers validate target engagement in cellular models?

Answer:

  • Pull-Down Assays:
    • Immobilize the compound on sepharose beads to capture binding proteins from lysates .
  • Fluorescence Polarization:
    • Label with FITC and measure displacement by competitive inhibitors .
  • Western Blotting:
    • Quantify downstream biomarkers (e.g., caspase-3 cleavage for apoptosis) post-treatment .

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